5beta-Stigmastan-3-one
Description
5beta-Stigmastan-3-one is a steroid derivative characterized by a stigmastane skeleton (a 29-carbon sterane structure) with a ketone group at the C3 position and a beta-oriented hydrogen atom at C3. The stigmastane backbone differs from cholestane by the presence of an additional ethyl group at C24 in the side chain, which influences its molecular weight and physicochemical properties . This compound is structurally related to phytosterols and bile acid precursors but is distinguished by its oxidized C3 ketone and specific stereochemistry. Analytical methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are critical for confirming its structure and stereochemical configuration .
Properties
CAS No. |
107079-97-0 |
|---|---|
Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-22,24-27H,7-18H2,1-6H3/t20-,21-,22-,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
BVVFRHKBULZQCQ-OWQQBRNCSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Stigmastan-3-one typically involves the oxidation of stigmastanol or related sterols. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 5beta-Stigmastan-3-one may involve the extraction of precursor sterols from plant sources, followed by chemical modification. High-performance liquid chromatography (HPLC) is often employed to purify the compound from complex mixtures .
Chemical Reactions Analysis
Types of Reactions: 5beta-Stigmastan-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like potassium permanganate (KMnO4).
Reduction: Reduction to stigmastanol using reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like bromine (Br2) in the presence of catalysts.
Major Products:
Oxidation: Formation of stigmastane-3,6-dione.
Reduction: Formation of stigmastanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other steroidal compounds.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5beta-Stigmastan-3-one involves its interaction with cell membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to antimicrobial effects . Additionally, it may inhibit cholesterol absorption in the intestines, contributing to its cholesterol-lowering properties .
Comparison with Similar Compounds
Research Findings and Data Limitations
- Analytical Challenges : Structural confirmation of 5beta-Stigmastan-3-one requires advanced techniques like high-resolution MS and NMR due to its complex stereochemistry .
- Market Data : Databases tracking sterol derivatives indicate growing interest in 5beta-stigmastane analogs for nutraceutical and pharmaceutical research, though specific data on 5beta-Stigmastan-3-one remain sparse .
- Safety and Handling : While safety data for 5beta-Stigmastan-3-one are unavailable, related compounds like cholestan-3-one are classified as research reagents with standard laboratory handling protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
